7,7-difluoro-2-(methoxymethyl)spiro[3.5]nonan-2-amine hydrochloride
Description
7,7-Difluoro-2-(methoxymethyl)spiro[3.5]nonan-2-amine hydrochloride is a spirocyclic amine derivative featuring a unique bicyclic structure with a fused five-membered and three-membered ring system. The compound is characterized by two fluorine atoms at the 7,7-positions and a methoxymethyl substituent at the 2-amino position. Its molecular formula is C₁₁H₁₇ClF₂NO (calculated based on structural analogs in and ). The spirocyclic scaffold confers conformational rigidity, which is often exploited in medicinal chemistry to enhance target binding affinity and metabolic stability.
The difluoro substituents likely reduce oxidative metabolism, as fluorine atoms are known to block cytochrome P450-mediated degradation. The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in drug development.
Properties
CAS No. |
2680533-74-6 |
|---|---|
Molecular Formula |
C11H20ClF2NO |
Molecular Weight |
255.73 g/mol |
IUPAC Name |
7,7-difluoro-2-(methoxymethyl)spiro[3.5]nonan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H19F2NO.ClH/c1-15-8-10(14)6-9(7-10)2-4-11(12,13)5-3-9;/h2-8,14H2,1H3;1H |
InChI Key |
UGSFJDLHCDHWRX-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CC2(C1)CCC(CC2)(F)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-difluoro-2-(methoxymethyl)spiro[3.5]nonan-2-amine hydrochloride typically involves multiple steps:
Formation of the Spirocyclic Core: The spiro[3.5]nonane core can be synthesized through a cyclization reaction involving a suitable precursor, such as a cyclohexanone derivative.
Introduction of Fluorine Atoms: Fluorination at the 7-position can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Methoxymethylation: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base.
Amination and Hydrochloride Formation:
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amine group, potentially converting it to an alkylamine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols under basic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkylamines.
Substitution: Azides, thioethers.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique reactivity due to the spirocyclic structure and fluorine atoms.
Biology:
- Investigated for potential biological activity, including enzyme inhibition and receptor binding.
Medicine:
- Explored as a potential pharmaceutical intermediate or active ingredient due to its structural features.
Industry:
- Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 7,7-difluoro-2-(methoxymethyl)spiro[3.5]nonan-2-amine hydrochloride depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and metabolic stability, making it a valuable compound in drug design.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Methoxymethyl vs. Ethynyl (Target vs. CAS 2613383-95-0):
The methoxymethyl group in the target compound likely improves aqueous solubility compared to the ethynyl substituent, which introduces hydrophobicity. However, the ethynyl group may enhance binding to aromatic residues in enzymes or receptors via π-π stacking. - Fluorine vs. Hydrogen (Target vs. Non-Fluorinated Analogs): The 7,7-difluoro substitution in the target compound increases metabolic stability by blocking oxidation at the C7 position, a common metabolic pathway in non-fluorinated spirocycles.
Hypothetical Pharmacological Profiles
- The rigid spirocyclic core may also favor selective binding to aminergic receptors (e.g., serotonin or dopamine receptors).
- Ethynyl Analog (CAS 2613383-95-0):
The ethynyl group’s linear geometry could favor interactions with enzymes like acetylcholinesterase or kinases, as seen in other acetylenic drug candidates.
Metabolic Stability and Toxicity Considerations
- The target compound’s fluorine atoms are expected to reduce CYP450-mediated metabolism, prolonging its half-life compared to non-fluorinated analogs (e.g., 7-azaspiro[3.5]nonan-2-ol hydrochloride).
Q & A
Q. How can conflicting solubility data in aqueous vs. organic solvents be resolved?
- Answer: Perform phase solubility studies (shake-flask method with UV quantification) across solvents (DMSO, PBS) at varying pH. Use dynamic light scattering (DLS) to detect aggregation. Cross-validate with computational logP predictions (ACD/Labs) .
Notes
- Avoided Sources: BenchChem () and ECHEMI () were excluded per reliability guidelines.
- Methodological Focus: Answers emphasize experimental design, validation, and comparative analysis to address research challenges.
- Structural Uniqueness: The compound’s spirocyclic core and fluorine substitution are central to its chemical and biological behavior, distinguishing it from analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
